Diphenyl chlorophosphate

Description

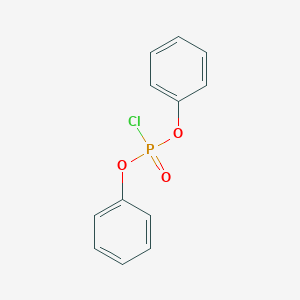

Structure

3D Structure

Properties

IUPAC Name |

[chloro(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIGRBMZRSDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClO3P | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044892 | |

| Record name | Diphenyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor. Insoluble in water and denser than water. Hence sinks in water. Contact may severely irritate skin, eyes and mucous membranes., Liquid | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorochloridic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2524-64-3 | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenyl chlorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphorylchloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl chlorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL CHLOROPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KEE9757OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenyl Chlorophosphate: Mechanisms and Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenyl chlorophosphate, a critical reagent and intermediate in organic chemistry and drug development. The document details the core reaction mechanisms, various synthetic pathways, experimental protocols, and quantitative data to support researchers in their practical applications and theoretical understanding of this versatile molecule.

Introduction

Diphenyl chlorophosphate ((PhO)₂P(O)Cl), also known as diphenyl phosphorochloridate, is a colorless to light yellow liquid widely utilized as a phosphorylating agent.[1] Its applications are extensive, ranging from the synthesis of peptides and oligonucleotides to its use as an intermediate in the production of pharmaceuticals and flame retardants.[2] A thorough understanding of its synthesis is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

Core Synthesis Mechanism: Reaction of Phenol (B47542) with Phosphoryl Chloride

The most common and industrially significant method for synthesizing diphenyl chlorophosphate is the reaction between phenol and phosphoryl chloride (POCl₃).[3][4] This reaction proceeds via a sequential nucleophilic substitution mechanism at the phosphorus center.

Proposed Reaction Mechanism:

The reaction is understood to proceed in two main stages, involving the formation of an intermediate, phenyl phosphorodichloridate.

-

Step 1: Formation of Phenyl Phosphorodichloridate. The first equivalent of phenol acts as a nucleophile, with the oxygen atom of the hydroxyl group attacking the electrophilic phosphorus atom of phosphoryl chloride. This is followed by the elimination of a chloride ion and a proton to form hydrogen chloride (HCl) gas and the intermediate, phenyl phosphorodichloridate.

-

Step 2: Formation of Diphenyl Chlorophosphate. A second equivalent of phenol then attacks the phosphorus center of the phenyl phosphorodichloridate intermediate. Subsequent elimination of another chloride ion and a proton yields the final product, diphenyl chlorophosphate, and another molecule of HCl.

The overall reaction is driven to completion by the evolution of HCl gas. Catalysts, such as Lewis acids (e.g., AlCl₃, CaCl₂) or organic bases (e.g., triphenylphosphine (B44618), triphenylphosphine oxide), can be employed to enhance the reaction rate and improve selectivity by activating the phosphoryl chloride or the phenol.[3][4]

Synthesis Reaction Pathways

Several synthetic routes to diphenyl chlorophosphate have been developed, each with its own advantages and limitations. The primary pathways are summarized below.

dot

Caption: Major synthetic pathways to diphenyl chlorophosphate.

Quantitative Data Summary

The following table summarizes the quantitative data for various synthesis methods of diphenyl chlorophosphate, providing a comparative overview of reaction conditions, yields, and product purity.

| Starting Materials | Catalyst/Reagent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Phenol, Phosphoryl Chloride | Triphenylphosphine, Triphenylphosphine oxide | 130 - 150 | 2.5 - 5.5 | >90 | >99 | [4] |

| Phenol, Phosphoryl Chloride | None specified | 140 | 4 | 88.6 | 99.3 | [5] |

| Diphenyl Phosphate, Bis(trichloromethyl)carbonate | Organic Amine | 0 - 60 | 1 - 10 | 90.3 | 99.2 | [6] |

| Diphenyl Hydrogen Phosphonate, Carbon Tetrachloride | Not specified | Below 10 | 3 | 90.3 | 99.2 | [5] |

| Sodium Phenoxide, Trichlorophosphine | None specified | -20 to room temperature | 24 | High | N/A | [7] |

| Phenylphosphoric Dichloride, Phenol | None specified | 150 | 2 | High | N/A | [8] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthesis routes of diphenyl chlorophosphate.

Synthesis from Phenol and Phosphoryl Chloride with Catalysis

Workflow Diagram:

dot

Caption: Experimental workflow for synthesis from phenol and POCl₃.

Procedure:

-

Charge a suitable reactor with phenol, phosphoryl chloride (POCl₃) in a molar ratio of 1.5:1 to 2.2:1, triphenylphosphine (1-3% of phenol weight), and triphenylphosphine oxide (1.5-3% of phenol weight).[4]

-

Heat the reaction mixture to 130-150°C over 2.5 to 5.5 hours.[4]

-

Maintain the reaction at this temperature, monitoring the phenol content by gas chromatography (GC).[4]

-

Continue the reaction until the phenol content is below 0.5%.[4]

-

Upon completion, subject the reaction mixture to vacuum distillation to obtain the purified diphenyl chlorophosphate.[4]

Synthesis from Diphenyl Phosphate and Bis(trichloromethyl)carbonate

Workflow Diagram:

dot

Caption: Experimental workflow for synthesis from diphenyl phosphate.

Procedure:

-

In a suitable reactor, mix diphenyl phosphate (or its sodium/potassium salt), bis(trichloromethyl)carbonate, and an organic amine catalyst in an organic solvent.[6][9]

-

Maintain the reaction temperature between 0-60°C for 1-10 hours.[6][9]

-

After the reaction is complete, cool the mixture to below 10°C.[6]

-

Wash the product with water and then dry the organic phase.[6]

-

Recover the solvent under normal or reduced pressure.[6]

-

Cool the resulting product and filter out any insoluble substances to obtain diphenyl chlorophosphate.[6][9]

Safety Considerations

Diphenyl chlorophosphate is a corrosive and moisture-sensitive compound.[1] It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.[7] It is incompatible with strong bases, oxidizing agents, and alcohols.[1][5]

Conclusion

The synthesis of diphenyl chlorophosphate can be achieved through several viable pathways, with the reaction of phenol and phosphoryl chloride being a predominant method. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scale of the reaction. This guide provides the fundamental mechanistic understanding, comparative data, and detailed protocols necessary for researchers to effectively synthesize and utilize this important chemical reagent.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]

- 9. The mechanism of chlorination of phosphorus esters - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical and Chemical Properties of Diphenyl Chlorophosphate

Introduction: Diphenyl chlorophosphate (DPCP), with CAS number 2524-64-3, is a significant organophosphorus compound widely utilized as a powerful phosphorylating agent in organic synthesis.[1] Its versatility makes it an indispensable reagent in numerous applications, ranging from the synthesis of pharmaceutical intermediates and agrochemicals to the production of advanced polymers.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties, experimental protocols, applications, and safety considerations for DPCP, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

General Information and Identifiers

Diphenyl chlorophosphate is also known by several synonyms, including Diphenyl phosphorochloridate and Diphenylphosphoryl chloride.[3] A comprehensive list of its identifiers is provided below.

| Identifier | Value | Reference |

| IUPAC Name | [chloro(phenoxy)phosphoryl]oxybenzene | [3] |

| CAS Number | 2524-64-3 | [1][3] |

| Molecular Formula | C12H10ClO3P | [3][4] |

| Molecular Weight | 268.63 g/mol | [3][4] |

| SMILES | C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl | [3] |

| InChI Key | BHIIGRBMZRSDRI-UHFFFAOYSA-N | [3][4] |

| EC Number | 219-759-6 | [3] |

Physical Properties

DPCP is a transparent, colorless to light yellow liquid at room temperature, characterized by a pungent odor.[1][3] It is denser than water and insoluble in it; however, it is soluble in most common organic solvents.[3][5] Upon contact with water, it may decompose.[1][5]

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Odor | Pungent | [1][3] |

| Density | 1.296 g/mL at 25 °C | [1][6] |

| Boiling Point | 314-316 °C at 272 mmHg | [1][6] |

| Refractive Index | n20/D 1.55 | [6] |

| Vapor Pressure | 10 mmHg at 190 °C | [6][7] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [6] |

| Solubility | Insoluble in water; Soluble in most organic solvents | [3][5] |

Chemical Properties and Reactivity

The primary chemical utility of diphenyl chlorophosphate stems from its function as a potent phosphorylating agent, enabling the introduction of a diphenyl phosphate (B84403) group into various molecules.[2]

-

Moisture Sensitivity : DPCP is highly sensitive to moisture and may decompose upon contact with water, necessitating storage in dry, inert conditions.[1][8]

-

Incompatibilities : It is incompatible with strong bases (including amines), strong oxidizing agents, and alcohols.[3][8][9]

-

Hazardous Reactions :

-

Mixing with ethers, such as diisopropyl ether, in the presence of trace metal salts can lead to vigorous or explosive reactions.[3][9]

-

Reaction with strong reducing agents like hydrides may form highly toxic and flammable phosphine (B1218219) gas.[3]

-

Partial oxidation can result in the release of toxic phosphorus oxides.[3]

-

-

Hazardous Decomposition Products : When heated to decomposition, DPCP may produce corrosive and/or toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and hydrogen chloride gas.[3][8]

Experimental Protocols

Detailed methodologies for the synthesis and purification of diphenyl chlorophosphate are critical for ensuring high yield and purity.

Two common synthesis routes are employed in laboratory and industrial settings.

Method 1: Reaction of Phenol (B47542) with Phosphorus Oxychloride

This industrial method involves the reaction of phenol with phosphorus oxychloride (POCl3), often with a catalyst, followed by purification via vacuum distillation.[10]

-

Protocol:

-

Charge the reactor with phenol and phosphorus oxychloride (a common molar ratio is between 1:1 and 3:1 of Phenol to POCl3).[10]

-

Add a catalyst, such as a mixture of triphenylphosphine (B44618) and triphenylphosphine oxide.[10]

-

Slowly heat the mixture to a temperature of 130-150 °C over 2.5 to 5.5 hours.[10]

-

Maintain the reaction at this temperature, monitoring the progress by gas chromatography (GC) until the phenol content drops below 0.5%.[10]

-

Upon completion, transfer the crude product to a distillation column for vacuum distillation to yield the final product.

-

Method 2: Reaction of Diphenyl Phosphate with a Chlorinating Agent

This alternative method uses diphenyl phosphate and a chlorinating agent, offering milder reaction conditions.[11][12]

-

Protocol:

-

In an organic solvent, combine diphenyl phosphate (or its salt) with a chlorinating agent such as bis(trichloromethyl) carbonate.[11]

-

Add an organic amine as a catalyst. The molar ratio of diphenyl phosphate to chlorinating agent to catalyst is typically around 1:0.35-0.5:0.1-0.5.[11]

-

Maintain the reaction at a temperature between 0-60 °C for 1 to 10 hours.[11]

-

After the reaction is complete, cool the mixture to below 10 °C.[11]

-

Perform a work-up sequence of water washing, drying, and solvent recovery under normal or reduced pressure.[11]

-

Cool the resulting product and filter out any insoluble materials to obtain pure diphenyl chlorophosphate.[11]

-

The most common method for purifying DPCP is vacuum distillation .[1] Specific conditions cited in literature include collecting fractions at 150 ± 2 °C at 4 mmHg for industrial preparations or 165–168 °C at 5 mmHg for laboratory-scale purification.[13]

The purity of diphenyl chlorophosphate is typically assessed using Gas Chromatography (GC) . Commercial products are often available with purities of >95% or 99%.[6][14][15]

Applications in Research and Development

DPCP's reactivity makes it a cornerstone reagent in several fields of chemical synthesis.

-

Phosphorylation Reactions : It is a versatile phosphorylation reagent used for synthesizing a wide array of molecules, including monoalkyl phosphates, enol phosphates, and phosphoramidates, which are crucial for developing biologically active compounds.[2][16]

-

Peptide Synthesis : DPCP serves as an efficient coupling agent, facilitating the formation of peptide bonds with minimal racemization, and is used in the synthesis of phosphopeptides.[2]

-

Polymer Chemistry : The reagent is used in polycondensation reactions to create high-performance materials like aromatic polyesters and polyesteramides.[2] It is also instrumental in modifying polymer chains to create functionalized materials with tailored properties.[2]

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceuticals, including the opioid methadone.

Safety and Handling

Diphenyl chlorophosphate is a hazardous chemical that requires strict safety protocols for handling and storage.

| Hazard Information | Details | Reference |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |

| Signal Word | Danger | [1][8][14] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [1][8][14][17] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405 | [18] |

-

Personal Protective Equipment (PPE) : Mandatory use of appropriate PPE, including chemical-resistant gloves, chemical goggles or a face shield, and protective clothing, is required to prevent skin and eye contact.[1][19]

-

Handling : Handle in a well-ventilated area, preferably within a closed system or under an appropriate exhaust hood, to avoid inhalation of vapors.[8][18] Avoid contact with skin, eyes, and clothing.[8]

-

Storage : Store in a cool, dry, and well-ventilated place.[18] Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen) due to its moisture sensitivity.[1][8][18] Store in a corrosives-compatible area, away from incompatible materials.[8][19]

Diphenyl chlorophosphate is a highly reactive and versatile chemical reagent with well-defined physical and chemical properties. Its role as a powerful phosphorylating agent makes it invaluable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and polymer industries. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenyl chlorophosphate [webbook.nist.gov]

- 5. Diphenyl chlorophosphate, 98% | Fisher Scientific [fishersci.ca]

- 6. Diphenyl phosphoryl chloride Diphenyl chlorophosphate [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. DIPHENYL CHLOROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]

- 11. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Diphenyl Chlorophosphate | 2524-64-3 | TCI AMERICA [tcichemicals.com]

- 15. Diphenyl Chlorophosphate | CymitQuimica [cymitquimica.com]

- 16. Diphenyl phosphorochloridate - Enamine [enamine.net]

- 17. Diphenyl Chlorophosphate | 2524-64-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. gelest.com [gelest.com]

Diphenyl Chlorophosphate (CAS 2524-64-3): A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols involving diphenyl chlorophosphate.

Diphenyl chlorophosphate, identified by CAS number 2524-64-3, is a highly versatile organophosphorus reagent.[1][2] Predominantly utilized as a potent phosphorylating agent, it is instrumental in a wide array of organic synthesis applications, particularly in the realms of pharmaceutical development and agrochemical formulation.[1] Its utility extends to the synthesis of peptides, oligonucleotides, and various other complex molecules, making it an indispensable tool for medicinal chemists and researchers.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions with detailed experimental protocols, and safety considerations.

Chemical and Physical Properties

Diphenyl chlorophosphate is a colorless to light yellow liquid characterized by a pungent odor.[2] It is moisture-sensitive and requires careful handling and storage in a dry, inert atmosphere to prevent decomposition.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2524-64-3 | [1] |

| Molecular Formula | C₁₂H₁₀ClO₃P | [2] |

| Molecular Weight | 268.63 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Pungent | [2] |

| Density | 1.296 g/mL at 25 °C | [2] |

| Boiling Point | 314-316 °C at 272 mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

| Moisture Sensitivity | Decomposes on contact with water | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of diphenyl chlorophosphate.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available | [6] |

| ¹³C NMR | Spectral data available | [6] |

| ³¹P NMR | Spectral data available | |

| IR Spectroscopy | Spectral data available | [6] |

| Mass Spectrometry | Spectral data available | [6] |

Synthesis of Diphenyl Chlorophosphate

Several methods for the synthesis of diphenyl chlorophosphate have been reported. A common industrial method involves the reaction of phenol (B47542) with phosphorus oxychloride.[2] A more recent method utilizes bis(trichloromethyl)carbonate, offering milder reaction conditions.[7][8]

Experimental Protocol: Synthesis from Diphenyl Phosphate (B84403) and Bis(trichloromethyl)carbonate[8]

This method provides high yield and purity without the need for high-temperature vacuum distillation.

Materials:

-

Diphenyl phosphate or diphenyl phosphate salt

-

Bis(trichloromethyl)carbonate

-

Organic amine catalyst (e.g., triethylamine)

-

Organic solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a reaction vessel, mix diphenyl phosphate (or its salt) and an organic amine catalyst in an organic solvent.

-

Add bis(trichloromethyl)carbonate to the mixture.

-

Allow the reaction to proceed for 1-10 hours at a temperature between 0-60°C.

-

Upon completion of the reaction (monitored by a suitable method like GC), cool the mixture to below 10°C.

-

Slowly add water, then stir and separate the organic phase.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Recover the solvent under normal or reduced pressure.

-

Cool the resulting product and filter out any insoluble substances to obtain pure diphenyl chlorophosphate.

A typical workflow for the synthesis of diphenyl chlorophosphate is illustrated below.

Caption: General workflow for the synthesis of diphenyl chlorophosphate.

Key Applications and Experimental Protocols

Diphenyl chlorophosphate is a cornerstone reagent for phosphorylation and other transformations in organic synthesis.

Phosphorylation of Alcohols

The primary application of diphenyl chlorophosphate is the phosphorylation of alcohols to form diphenyl phosphate esters.[9][10] These esters can then be deprotected (e.g., by catalytic hydrogenation) to yield the corresponding monophosphates.

The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom of diphenyl chlorophosphate, typically in the presence of a base to neutralize the liberated HCl.

Caption: Simplified mechanism of alcohol phosphorylation.

This protocol describes a mild, amine-free phosphorylation of various primary and secondary alcohols.

Materials:

-

Alcohol substrate

-

Diphenyl chlorophosphate (DPPCl)

-

4-Methylpyridine (B42270) N-oxide (catalyst)

-

Activated 4 Å molecular sieves

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a solution of the alcohol in the anhydrous solvent, add 4-methylpyridine N-oxide and activated 4 Å molecular sieves.

-

Add diphenyl chlorophosphate to the mixture at room temperature.

-

Stir the reaction until completion, monitoring by TLC.

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Conversion of Aldoximes to Nitriles

Diphenyl chlorophosphate can be employed as a dehydrating agent for the conversion of aldoximes to nitriles.[2] This reaction is a valuable transformation in organic synthesis.

The reaction likely proceeds through the formation of a phosphinic-oxime intermediate, which then undergoes elimination to form the nitrile.

Caption: Proposed mechanism for nitrile synthesis from aldoximes.

This protocol is adapted from a procedure using a similar chlorophosphate reagent and can be optimized for diphenyl chlorophosphate.

Materials:

-

Aldoxime

-

Diphenyl chlorophosphate

-

Base (e.g., triethylamine (B128534) or DBU)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the aldoxime in the anhydrous solvent.

-

Add diphenyl chlorophosphate to the solution.

-

Add the base dropwise to the stirring mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the resulting nitrile by chromatography or distillation.

Peptide Synthesis

Diphenyl chlorophosphate can act as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.[3][11] It is particularly useful in the synthesis of phosphopeptides.[3]

The process involves the activation of a carboxylic acid group of an N-protected amino acid, followed by reaction with the amino group of a C-protected amino acid.

Caption: Logical flow of peptide bond formation.

Synthesis of Prodrugs and Oligonucleotides

Diphenyl chlorophosphate is a key reagent in the synthesis of phosphate and phosphonate (B1237965) prodrugs, which are designed to improve the bioavailability of therapeutic agents.[12] It is also used in the H-phosphonate method for synthesizing oligonucleotide analogues.[3][4]

Safety and Handling

Diphenyl chlorophosphate is a corrosive and hazardous substance that requires strict safety protocols.

-

Hazards: Causes severe skin burns and eye damage.[13] It is harmful if swallowed and contact with water liberates toxic gas.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] It is moisture-sensitive and should be handled under an inert atmosphere.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Incompatibilities: Incompatible with strong bases, strong oxidizing agents, and alcohols.[2]

Conclusion

Diphenyl chlorophosphate (CAS 2524-64-3) is a powerful and versatile reagent with significant applications in organic synthesis, particularly for the introduction of phosphate groups. Its role in the development of pharmaceuticals, agrochemicals, and other complex organic molecules is well-established. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective use in a research and development setting. This guide provides the foundational technical information required by scientists and professionals working with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 6. youtube.com [youtube.com]

- 7. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. people.uniurb.it [people.uniurb.it]

- 12. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nerve agent simulant diethyl chlorophosphate detection using a cyclization reaction approach with high stokes shift system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diphenyl Chlorophosphate as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Diphenyl chlorophosphate (DPCP) is a highly versatile and reactive organophosphorus compound that has established itself as a cornerstone reagent for the introduction of phosphate (B84403) moieties into a wide array of organic molecules. Its utility spans across various domains of chemical synthesis, from the formation of simple phosphate esters to the complex assembly of biomolecules like peptides and oligonucleotides. This technical guide provides a comprehensive overview of the core applications of diphenyl chlorophosphate as a phosphorylating agent, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Properties of Diphenyl Chlorophosphate

A thorough understanding of the physicochemical properties of DPCP is paramount for its safe and effective handling in a laboratory setting.

| Property | Value |

| CAS Number | 2524-64-3 |

| Molecular Formula | C₁₂H₁₀ClO₃P |

| Molecular Weight | 268.63 g/mol |

| Appearance | Colorless to light yellow, viscous liquid |

| Boiling Point | 314-316 °C at 272 mmHg |

| Density | 1.296 g/mL at 25 °C |

| Solubility | Insoluble in water |

| Moisture Sensitivity | Decomposes in the presence of water |

Safety and Handling: Diphenyl chlorophosphate is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. It is crucial to store DPCP under an inert atmosphere and away from moisture, bases (including amines), strong oxidizing agents, and alcohols.

Phosphorylation of Alcohols

The phosphorylation of alcohols to generate phosphate esters is a fundamental transformation in organic synthesis, with applications in the preparation of biologically active molecules and pharmaceutical intermediates. Diphenyl chlorophosphate is a highly effective reagent for this purpose.

A mild and efficient method for the phosphorylation of a variety of primary and secondary alcohols has been developed using 4-methylpyridine (B42270) N-oxide as a catalyst in the presence of 4 Å molecular sieves. This amine-free method is notable for its high yields and tolerance of acid- and base-sensitive functional groups.

Quantitative Data for Amine-Free O-Phosphorylation of Alcohols:

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Octanol | 10 | 92 |

| 2 | 3-Methyl-1-butanol | 11 | 92 |

| 3 | Phenethyl alcohol derivative | 12 | 93 |

| 4 | Primary alcohol with acetal | 13 | High Yield |

| 5 | 1,5-Pentanediol | 14 | High Yield |

| 6 | Benzyl alcohol | - | Good Yield |

| 7-11 | Various secondary alcohols (cyclic and acyclic) | - | Good Yields |

(Data sourced from a study on amine-free phosphorylation.)

Experimental Protocol: Amine-Free O-Phosphorylation of a Primary Alcohol

This protocol is based on the optimized reaction conditions for the synthesis of O-phosphorylated products.

Materials:

-

Primary alcohol (1.0 equiv)

-

Diphenyl chlorophosphate (1.3 equiv)

-

4-Methylpyridine N-oxide (20 mol%)

-

Activated 4 Å molecular sieves (350 wt%)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

To a solution of the primary alcohol in dichloromethane are added 4-methylpyridine N-oxide and activated 4 Å molecular sieves.

-

The mixture is stirred at room temperature.

-

Diphenyl chlorophosphate is added to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is filtered to remove the molecular sieves.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired O-phosphorylated product.

Reaction Mechanism: Catalytic Phosphorylation of Alcohols

Caption: Catalytic cycle of alcohol phosphorylation using DPCP.

Synthesis of Phosphoramidates

The reaction of diphenyl chlorophosphate with primary or secondary amines provides a direct route to phosphoramidates, which are structural motifs present in many biologically active compounds and are used as ligands in asymmetric synthesis.

Quantitative Data for Phosphoramidate Synthesis:

A green and efficient protocol for the synthesis of diphenyl substituted aryl phosphoramidates has been developed using 1,4-dimethylpiperazine (B91421) (DMP) as a base in THF.

| Entry | Amine Substrate | Yield (%) |

| 1 | 3-(Piperazin-1-yl)benzo[d]isothiazole | 95 |

| 2-12 | Various aromatic and substituted piperazine (B1678402) amines | 82-95 |

(Data sourced from a study on the green synthesis of phosphoramidates.)

Experimental Protocol: Synthesis of a Diphenyl Phosphoramidate

This protocol is based on the optimized conditions for the synthesis of phosphoramidates.

Materials:

-

Diphenyl chlorophosphate (1.0 equiv)

-

Primary or secondary amine (1.0 equiv)

-

1,4-Dimethylpiperazine (DMP)

-

Tetrahydrofuran (THF)

Procedure:

-

A solution of the amine in THF is prepared.

-

Diphenyl chlorophosphate is added to the solution.

-

1,4-Dimethylpiperazine (DMP) is added to the mixture.

-

The reaction mixture is stirred vigorously at 60 °C for 1-3 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the DMP.HCl salt is removed by filtration.

-

The filtrate is concentrated under vacuum.

-

The resulting solid is purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) eluent system to afford the pure phosphoramidate.

Logical Workflow for Phosphoramidate Synthesis

Caption: General workflow for the synthesis of phosphoramidates.

Phosphorylation in Peptide Synthesis

The phosphorylation of serine, threonine, and tyrosine residues in peptides is a critical post-translational modification that regulates numerous cellular processes. Diphenyl chlorophosphate can be employed as a phosphorylating agent in the synthesis of phosphopeptides.

Signaling Pathway Involving Protein Phosphorylation

Caption: A generic signaling pathway illustrating protein phosphorylation.

Role in Oligonucleotide Synthesis

Diphenyl chlorophosphate has been utilized in the H-phosphonate method for the synthesis of oligonucleotides. In this approach, a nucleoside H-phosphonate monoester is activated by DPCP to form a reactive intermediate, which then couples with the 5'-hydroxyl group of a growing oligonucleotide chain.

Experimental Workflow: H-Phosphonate Method for Dinucleotide Synthesis

The following is a generalized workflow for the synthesis of a dinucleotide H-phosphonate diester using DPCP as an activating agent.

Caption: Workflow for the H-phosphonate method of dinucleotide synthesis.

Conclusion

Diphenyl chlorophosphate is a powerful and versatile phosphorylating agent with broad applications in organic synthesis and the preparation of complex biomolecules. Its ability to efficiently phosphorylate alcohols, amines, and the hydroxyl groups of amino acids and nucleosides makes it an invaluable tool for researchers in chemistry, biology, and drug development. While its reactivity necessitates careful handling and adherence to safety protocols, the high yields and adaptability of DPCP-mediated reactions ensure its continued importance in the synthetic chemist's toolkit. Further research into milder and more selective catalytic systems will undoubtedly continue to expand the scope and utility of this essential reagent.

A Technical Guide to Phosphorylation Using Diphenyl Chlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a fundamental process in chemistry and biology. It plays a crucial role in regulating protein function, signal transduction, and energy metabolism. In the realm of chemical synthesis, particularly in drug development and biotechnology, the ability to selectively phosphorylate molecules is of paramount importance. Diphenyl chlorophosphate (DPCP) has emerged as a versatile and powerful phosphorylating agent for a variety of substrates, including alcohols, phenols, and amines.[1][2] This technical guide provides an in-depth overview of the basic principles of phosphorylation using diphenyl chlorophosphate, including reaction mechanisms, experimental protocols, and applications in the synthesis of biologically relevant molecules.

Core Principles of Phosphorylation with Diphenyl Chlorophosphate

Diphenyl chlorophosphate is a reactive organophosphorus compound that readily reacts with nucleophiles, such as the hydroxyl groups of alcohols and phenols, to form phosphate esters. The driving force for this reaction is the electrophilicity of the phosphorus atom and the good leaving group ability of the chloride ion.

The general mechanism involves the nucleophilic attack of the hydroxyl group on the phosphorus atom of diphenyl chlorophosphate, leading to the formation of a pentacoordinate intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding diphenyl phosphate ester. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

General Procedure for the Phosphorylation of Alcohols

A common protocol for the phosphorylation of alcohols involves the use of a catalyst and a proton scavenger to drive the reaction to completion.

Materials:

-

Alcohol substrate

-

Diphenyl chlorophosphate (DPCP)

-

4-Methylpyridine (B42270) N-oxide (catalyst)

-

4 Å molecular sieves (proton scavenger)

-

Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

-

To a solution of the alcohol (1.0 equiv) in dichloromethane, add 4-methylpyridine N-oxide (20 mol %) and 4 Å molecular sieves (350 wt%).

-

Stir the mixture at room temperature.

-

Add diphenyl chlorophosphate (1.3 equiv) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Quantitative Data: Phosphorylation of Various Alcohols

The following table summarizes the yields of diphenyl phosphate esters obtained from the phosphorylation of a variety of primary and secondary alcohols using the general protocol described above.[3]

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Octanol | Diphenyl octyl phosphate | 92 |

| 2 | 3-Methyl-1-butanol | Diphenyl (3-methylbutyl) phosphate | 92 |

| 3 | 2-Phenylethanol | Diphenyl phenethyl phosphate | 93 |

| 4 | 1,5-Pentanediol | 5-(diphenoxyphosphoryloxy)pentan-1-ol | High Yield |

| 5 | Benzyl (B1604629) alcohol | Benzyl diphenyl phosphate | High Yield |

| 6 | Cyclohexanol | Cyclohexyl diphenyl phosphate | Good Yield |

| 7 | 2-Butanol | sec-Butyl diphenyl phosphate | Good Yield |

Table 1: Yields for the phosphorylation of various alcohols with diphenyl chlorophosphate.

Applications in Synthesis

Phosphorylation of Phenols

Diphenyl chlorophosphate is also an effective reagent for the phosphorylation of phenols. The reaction generally proceeds under similar conditions to those used for alcohols, often requiring a base to facilitate the reaction. In some cases, the phenol must first be converted to its more nucleophilic phenoxide salt.[4]

| Entry | Phenol Substrate | Reagent | Product | Yield (%) | Reference |

| 1 | β-Naphthol | Dibenzylchlorophosphate | Dibenzyl β-naphthyl phosphate | 80 | [4] |

| 2 | Substituted Phenols | Dialkylphosphite | Dialkylarylphosphates | >80 | [4] |

Table 2: Examples of phenol phosphorylation yields.

Oligonucleotide Synthesis: The H-Phosphonate Method

Diphenyl chlorophosphate is a key reagent in the H-phosphonate method of oligonucleotide synthesis.[5] This method offers an alternative to the more common phosphoramidite (B1245037) approach and involves the coupling of a nucleoside H-phosphonate monoester with the 5'-hydroxyl group of a growing oligonucleotide chain. Diphenyl chlorophosphate acts as an activating agent in this coupling reaction.[5]

The coupling efficiency in the H-phosphonate method is generally high, though it can be slightly lower than that of the phosphoramidite method.[6]

| Method | Typical Coupling Efficiency per Cycle |

| Phosphoramidite | >99% |

| H-phosphonate | Generally high, can be slightly lower than phosphoramidite |

Table 3: Comparison of coupling efficiencies in oligonucleotide synthesis methods.[6]

Phosphopeptide Synthesis

The synthesis of phosphopeptides is crucial for studying protein phosphorylation and its role in cell signaling. Diphenyl chlorophosphate can be used to phosphorylate amino acid residues, such as serine, threonine, and tyrosine, which are common sites of in vivo phosphorylation. The synthesis often involves the use of protected amino acids to ensure site-selective phosphorylation.

General Protocol for Phosphorylation of a Protected Amino Acid:

-

Dissolve the protected amino acid (e.g., N-Cbz-L-serine benzyl ester) in a dry, aprotic solvent (e.g., pyridine).

-

Cool the solution in an ice bath.

-

Add diphenyl chlorophosphate dropwise with stirring.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the phosphorylated amino acid by crystallization or chromatography.

Conceptual Application in Studying Signaling Pathways

While diphenyl chlorophosphate is primarily a tool for chemical synthesis, the phosphopeptides and phosphorylated molecules it helps create are invaluable for studying biological signaling pathways. For instance, a synthetically produced phosphopeptide can be used as a standard in mass spectrometry-based proteomics to identify and quantify in vivo phosphorylation events. It can also be used in kinase assays as a substrate or a competitive inhibitor to study enzyme kinetics and screen for potential drug candidates.

For example, in the context of the PI3K/Akt signaling pathway, a key pathway in cell survival and growth, a synthetic phosphopeptide mimicking a phosphorylation site on a downstream effector could be used to study the binding interactions with Akt or to develop inhibitors that block this interaction.[7][8] Similarly, in studying the EGFR signaling pathway, which is crucial in many cancers, synthetic phosphopeptides are essential tools for dissecting the substrate specificity of the EGFR kinase and for developing targeted therapies.[9][10][11]

Conclusion

Diphenyl chlorophosphate is a highly effective and versatile reagent for the phosphorylation of a wide range of nucleophiles. Its utility in the synthesis of phosphate esters of alcohols and phenols, as well as in the more complex assembly of oligonucleotides and phosphopeptides, makes it an indispensable tool for researchers in chemistry, biology, and drug development. The ability to generate precisely phosphorylated molecules provides the foundation for a deeper understanding of biological processes and for the creation of novel therapeutics and diagnostics. As research continues to unravel the complexities of the phosphoproteome, the demand for robust and efficient chemical phosphorylation methods, such as those employing diphenyl chlorophosphate, will undoubtedly continue to grow.

References

- 1. Solution-phase synthesis of oligodeoxyribonucleotides using the H -phosphonate method with N -unprotected 5′-phosphite monomers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06619F [pubs.rsc.org]

- 2. Diphenyl phosphorochloridate - Enamine [enamine.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGF-receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of a Keystone Reagent: A Technical History of Diphenyl Chlorophosphate

For Immediate Release – In the landscape of synthetic organic chemistry, certain reagents emerge as indispensable tools, their utility spanning decades and diverse applications. Diphenyl chlorophosphate (DPCP) is one such cornerstone molecule. This technical guide delves into the discovery and historical development of diphenyl chlorophosphate, tracing its journey from an early 20th-century laboratory preparation to its current status as a critical reagent for researchers, scientists, and professionals in drug development. We will explore the evolution of its synthesis, detail its physicochemical properties, and provide protocols for its key applications, supported by clear data visualization and workflow diagrams.

Discovery and Early Synthesis

The genesis of diphenyl chlorophosphate can be traced to the early 1940s, a period of burgeoning research in organophosphorus chemistry. While the broader field had seen foundational work in the 19th century, the specific preparation of DPCP was reported by Ludwig F. Audrieth and A. D. F. Toy in their work on phosphoramidates. In publications from 1941 and 1942 , they described the reaction of phosphoryl trichloride (B1173362) (phosphorus oxychloride, POCl₃) with phenol (B47542) in the presence of a tertiary amine base, pyridine (B92270), to yield a mixture containing diphenyl chlorophosphate and its close relative, phenyl dichlorophosphate (B8581778).[1]

This initial synthesis laid the groundwork for future investigations into the reactivity and applications of aryl phosphorochloridates. The use of pyridine was crucial in scavenging the hydrogen chloride (HCl) byproduct, driving the reaction towards the formation of the desired esterified products.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of diphenyl chlorophosphate has undergone significant refinement, driven by the need for higher purity, improved yields, and more environmentally benign processes.

The Phenol and Phosphorus Oxychloride Route

The reaction of phenol with phosphorus oxychloride remains the most common and industrially significant method for producing DPCP.[2] Over the years, this process has been optimized through the use of various catalysts and reaction conditions to control the degree of phenylation and minimize the formation of byproducts such as phenyl dichlorophosphate (PhOPOCl₂) and triphenyl phosphate (B84403) ((PhO)₃PO).

Modern protocols often employ Lewis acid catalysts or specific phosphine (B1218219) and phosphine oxide catalysts to improve selectivity.[2] The reaction temperature and stoichiometry are carefully controlled, and the final product is typically purified by vacuum distillation to achieve the high purity required for sensitive applications.

The Diphenyl Phosphate Route

An alternative pathway involves the chlorination of diphenyl phosphate. This method is particularly useful for producing high-purity DPCP on a laboratory scale. A common chlorinating agent used for this transformation is bis(trichloromethyl) carbonate, also known as triphosgene. This approach offers mild reaction conditions and avoids the use of phosphorus oxychloride.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's properties is paramount for its effective application. The key physicochemical and spectroscopic data for diphenyl chlorophosphate are summarized below.

| Property | Value | Reference |

| CAS Number | 2524-64-3 | General Knowledge |

| Molecular Formula | C₁₂H₁₀ClO₃P | General Knowledge |

| Molecular Weight | 268.63 g/mol | General Knowledge |

| Appearance | Colorless to light yellow liquid | General Knowledge |

| Boiling Point | 314-316 °C / 272 mmHg | General Knowledge |

| Density | 1.296 g/mL at 25 °C | General Knowledge |

| Refractive Index (n²⁰/D) | 1.55 | General Knowledge |

| Solubility | Soluble in organic solvents (e.g., chloroform, DMSO), decomposes in water. | General Knowledge |

| ¹H NMR (CDCl₃) | δ: 7.0–7.3 (br, s, C₆H₅-) | |

| IR (neat) cm⁻¹ | 3060 (w, C-H), 1590 (m), 1490 (s, arene C=C), 1270 (m, P=O), 960 (s, P-O-aryl) |

Note: Spectroscopic data is representative and may vary slightly based on experimental conditions and purity.

Key Applications in Organic Synthesis

The utility of diphenyl chlorophosphate stems from its reactive phosphoryl chloride group, making it an excellent electrophile for a variety of nucleophiles.

Phosphorylation of Alcohols and Phenols

One of the primary applications of DPCP is the phosphorylation of alcohols and phenols to form the corresponding diphenyl phosphate esters. This transformation is fundamental in the synthesis of various biologically active molecules and materials. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. This method has been instrumental in creating phosphate esters for use as flame retardants, plasticizers, and intermediates in pharmaceutical synthesis.[3]

Peptide Synthesis

Diphenyl chlorophosphate has also carved a niche as a coupling reagent in peptide synthesis.[3] It activates the carboxyl group of an amino acid, facilitating the formation of a peptide bond with the amino group of another. While numerous specialized coupling reagents have been developed since, the use of DPCP in certain contexts highlights its long-standing role in the construction of peptide linkages. Its application was particularly noted for its ability to promote peptide bond formation with minimal racemization.[3]

Synthesis of Other Organophosphorus Compounds

DPCP serves as a versatile precursor for a wide range of other organophosphorus compounds. For instance, it reacts with sodium azide (B81097) to produce diphenyl phosphorazidate (DPPA), another important reagent in organic synthesis, known for its use in the Curtius reaction and in peptide coupling.

Experimental Protocols

To provide a practical context to the historical development, detailed methodologies for a modern synthesis of diphenyl chlorophosphate and a representative phosphorylation reaction are provided below.

Experimental Protocol 1: Synthesis of Diphenyl Chlorophosphate via the Phenol/POCl₃ Route

Objective: To synthesize diphenyl chlorophosphate from phenol and phosphorus oxychloride with catalytic amounts of triphenylphosphine (B44618) and triphenylphosphine oxide.

Materials:

-

Phenol

-

Phosphorus oxychloride (POCl₃)

-

Triphenylphosphine

-

Triphenylphosphine oxide

-

Reactor equipped with mechanical stirrer, thermometer, and reflux condenser connected to a scrubbing system for HCl.

-

Vacuum distillation apparatus.

Procedure:

-

Charge the reactor with phenol and phosphorus oxychloride in a molar ratio between 1.5:1 and 2.2:1.

-

Add catalytic amounts of triphenylphosphine (1-3% of phenol weight) and triphenylphosphine oxide (1.5-3% of phenol weight).

-

Begin stirring and slowly heat the reaction mixture. The reaction temperature is maintained between 50-150 °C.

-

Over a period of 2.5 to 5.5 hours, gradually raise the temperature to 130-150 °C and maintain it at this temperature.

-

Monitor the reaction progress by gas chromatography (GC), checking for the consumption of phenol. The reaction is considered complete when the phenol content is less than 0.5%.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the crude reaction mixture to a vacuum distillation apparatus.

-

Perform fractional distillation under reduced pressure to purify the product. Collect the fraction corresponding to diphenyl chlorophosphate.

Experimental Protocol 2: Phosphorylation of a Primary Alcohol

Objective: To synthesize a diphenyl phosphate ester from a primary alcohol using diphenyl chlorophosphate.

Materials:

-

Primary alcohol (e.g., benzyl (B1604629) alcohol)

-

Diphenyl chlorophosphate (DPCP)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet.

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1 equivalent) in anhydrous pyridine (used as both solvent and base).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diphenyl chlorophosphate (1.1 equivalents) dropwise to the stirred solution. A precipitate of pyridinium (B92312) hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by adding a small amount of water.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Early synthesis of diphenyl chlorophosphate as reported by Audrieth and Toy.

Caption: Experimental workflow for a typical phosphorylation of an alcohol using DPCP.

Conclusion

From its initial preparation in the early 1940s to its current widespread use, diphenyl chlorophosphate has proven to be a remarkably versatile and enduring reagent in organic chemistry. The continuous refinement of its synthesis has made it readily accessible, while its reliable reactivity has cemented its place in the synthetic chemist's toolbox for phosphorylation, peptide coupling, and as a precursor to other valuable organophosphorus compounds. Its history is a testament to the ongoing evolution of synthetic methodology, demonstrating how foundational discoveries continue to empower innovation in chemical and pharmaceutical research.

References

Theoretical Insights into the Reaction Intermediates of Diphenyl Chlorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenyl chlorophosphate (DPCP) is a highly versatile reagent in organic synthesis, widely employed as a phosphorylating agent in the preparation of pharmaceuticals, peptides, and other biologically active molecules.[1] Understanding the transient species—intermediates and transition states—that govern its reactivity is paramount for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical studies on the reaction intermediates of diphenyl chlorophosphate, drawing upon computational and kinetic data from analogous organophosphorus compounds to elucidate its reaction pathways.

Core Reaction Mechanisms: A Theoretical Overview

The reactions of diphenyl chlorophosphate, such as hydrolysis, alcoholysis, and aminolysis, are generally understood to proceed through nucleophilic substitution at the phosphorus center. Theoretical and experimental studies on related organophosphorus compounds, including chlorophosphates and their thio-analogues, predominantly support a concerted bimolecular nucleophilic substitution (SN2) mechanism.[2][3] However, the potential for a stepwise mechanism involving a pentavalent intermediate cannot be entirely discounted, particularly with strong nucleophiles or under specific solvent conditions.

The SN2 Pathway: Concerted Displacement

In the SN2 mechanism, the nucleophile attacks the phosphorus atom concurrently with the departure of the chloride leaving group. This process proceeds through a single transition state and results in the inversion of configuration at the phosphorus center.

Key Features of the SN2 Pathway:

-

Transition State: A trigonal bipyramidal (TBP) geometry is adopted in the transition state, with the incoming nucleophile and the departing chloride ion occupying the apical positions.

-

Stereochemistry: The reaction proceeds with inversion of stereochemistry at the phosphorus center.

-

Kinetics: The reaction typically follows second-order kinetics, being first-order in both the diphenyl chlorophosphate and the nucleophile.

Computational studies on analogous compounds, such as dimethyl chlorophosphate, using ab initio and Density Functional Theory (DFT) methods, have provided insights into the energetics of such pathways.[4] While specific data for diphenyl chlorophosphate is limited, the general principles can be applied.

The Stepwise (Associative) Pathway: Formation of a Pentavalent Intermediate

An alternative mechanistic route involves the formation of a metastable pentavalent intermediate. In this pathway, the nucleophile first adds to the phosphorus center to form a trigonal bipyramidal intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled.

Key Features of the Stepwise Pathway:

-

Intermediate: A relatively stable pentavalent phosphorus species is formed.

-

Stereochemistry: This pathway can lead to either retention or inversion of configuration, depending on the lifetime and pseudorotation of the intermediate.

-

Reaction Coordinate: The energy profile for this mechanism exhibits two transition states and one intermediate.

Computational Analysis of Reaction Intermediates

Transition State and Intermediate Geometries

The table below summarizes the expected key geometric parameters for the transition state in an SN2 reaction and a pentavalent intermediate in a stepwise reaction of diphenyl chlorophosphate with a generic nucleophile (Nu). These values are based on computational studies of related organophosphorus compounds.

| Parameter | SN2 Transition State (Calculated) | Pentavalent Intermediate (Calculated) |

| P-Cl Bond Length | Elongated (approx. 2.4 - 2.6 Å) | Elongated (approx. 2.5 - 2.8 Å) |

| P-Nu Bond Length | Partially formed (approx. 2.2 - 2.4 Å) | Fully formed (approx. 1.8 - 2.0 Å) |

| O-P-O Angle | approx. 120° | approx. 120° (equatorial) |

| Cl-P-Nu Angle | approx. 180° | approx. 180° (apical) or 90° (apical-equatorial) |

Energetics of Reaction Pathways

The activation barriers for these reactions are influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. Theoretical calculations on the hydrolysis of (MeO)2POCl provide an estimated free energy barrier, which can serve as a rough approximation for the hydrolysis of diphenyl chlorophosphate.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydrolysis of (MeO)2POCl | Ab initio and DFT | ~20-25[4] |

Radical Intermediates in Dechlorination Reactions

In addition to nucleophilic substitution pathways, the formation of radical intermediates has been observed in specific reactions of diphenyl chlorophosphate. For instance, the dechlorination with tin and sodium 3,6-di-tert-butyl-ortho-semiquinones has been shown to proceed via the formation of a diphenyl-phosphoryl radical, (PhO)2P(O)•.[5] This was investigated using electron spin resonance (ESR) spectroscopy.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual reaction pathways and a general experimental workflow for studying the kinetics of diphenyl chlorophosphate reactions.

Caption: SN2 reaction pathway for diphenyl chlorophosphate.

Caption: Stepwise reaction pathway with a pentavalent intermediate.

Caption: General experimental workflow for kinetic studies.

Experimental Protocols for Kinetic Analysis

The study of reaction kinetics is crucial for elucidating reaction mechanisms. The following provides a generalized protocol for investigating the kinetics of diphenyl chlorophosphate reactions in solution.

Materials and Instrumentation

-

Reagents: Diphenyl chlorophosphate (high purity), nucleophile, and solvent (anhydrous, if necessary).

-

Instrumentation:

-

Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with a thermostatted cell holder for fast reactions.[6]

-

Conductivity meter for reactions that produce or consume ions.

-

NMR spectrometer for slower reactions, allowing for the monitoring of reactant and product concentrations over time.

-

pH meter for reactions involving changes in proton concentration.[6]

-

General Kinetic Procedure (UV-Vis Spectroscopy)

-

Solution Preparation: Prepare stock solutions of diphenyl chlorophosphate and the nucleophile in the chosen solvent. The concentrations should be chosen to ensure a measurable change in absorbance over the course of the reaction.

-

Temperature Control: Thermostat the reactant solutions and the spectrophotometer cell holder to the desired reaction temperature.

-

Reaction Initiation: For slower reactions, manually mix the reactant solutions in the cuvette and start data acquisition immediately. For faster reactions, use a stopped-flow apparatus to ensure rapid and efficient mixing.[6]

-

Data Acquisition: Record the absorbance at a wavelength where either a reactant or a product has a significant and unique absorption, as a function of time.

-

Data Analysis:

-

Convert the absorbance data to concentration data using the Beer-Lambert law.

-

Plot the concentration of the monitored species versus time.

-

Determine the initial rate of the reaction.

-

Perform a series of experiments varying the initial concentrations of diphenyl chlorophosphate and the nucleophile to determine the reaction order with respect to each reactant.

-

Calculate the rate constant (k) from the determined rate law.

-

Determination of Reaction Order

The order of the reaction can be determined using several methods, including:

-

Initial Rates Method: By comparing the initial rates of reaction at different initial reactant concentrations.

-

Integral Method: By fitting the concentration-time data to the integrated rate laws for zero-, first-, or second-order reactions.

-

Graphical Method: By plotting functions of concentration versus time (e.g., ln[A] vs. t for a first-order reaction) and observing if a linear relationship is obtained.[7]

Conclusion

The reactivity of diphenyl chlorophosphate is predominantly governed by SN2-type mechanisms, proceeding through a trigonal bipyramidal transition state. While the existence of pentavalent intermediates in a stepwise pathway is plausible, particularly with highly reactive nucleophiles, the concerted pathway is generally favored for common solvolysis and aminolysis reactions. Theoretical studies, primarily through DFT and ab initio calculations on analogous systems, have been instrumental in characterizing the geometries and energetics of these transient species. Furthermore, specific reaction conditions can lead to the formation of radical intermediates. A thorough understanding of these reaction intermediates and their corresponding pathways is critical for the effective application of diphenyl chlorophosphate in synthetic chemistry and drug development. Further dedicated computational studies on diphenyl chlorophosphate itself would be invaluable to refine our understanding of its reaction mechanisms.

References

- 1. nbinno.com [nbinno.com]

- 2. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ab initio and DFT studies on hydrolyses of phosphorus halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijfmr.com [ijfmr.com]

An In-depth Technical Guide to Diphenyl Chlorophosphate for Graduate-Level Chemistry Students

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl chlorophosphate ((PhO)₂P(O)Cl), a powerful and versatile organophosphorus reagent, holds a significant position in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in key chemical transformations, including phosphorylation and peptide bond formation. The content is tailored for graduate-level chemistry students and professionals in research and drug development, emphasizing practical utility and a deep understanding of its reactivity. All quantitative data is presented in structured tables, and key reaction pathways and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language) to facilitate a clear and thorough understanding of this important synthetic tool.

Introduction

Diphenyl chlorophosphate, also known as diphenyl phosphorochloridate, is a highly reactive compound widely utilized as a phosphorylating agent in organic chemistry.[1] Its ability to readily introduce a diphenyl phosphate (B84403) group onto various nucleophiles makes it an invaluable reagent in the synthesis of a wide array of molecules, from biologically active phosphates to functionalized polymers.[2] Key applications include the synthesis of pharmaceuticals, peptides, and oligonucleotides.[2] This guide will delve into the essential aspects of diphenyl chlorophosphate, providing the necessary theoretical and practical knowledge for its safe and effective use in a laboratory setting.

Properties of Diphenyl Chlorophosphate

A thorough understanding of the physical and chemical properties of diphenyl chlorophosphate is paramount for its proper handling, storage, and application.

Physical Properties

Diphenyl chlorophosphate is a colorless to light yellow liquid with a pungent odor.[3][4] It is denser than water and insoluble in it.[4] Due to its high boiling point, it can be purified by vacuum distillation.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClO₃P | [3] |

| Molecular Weight | 268.63 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3][4] |